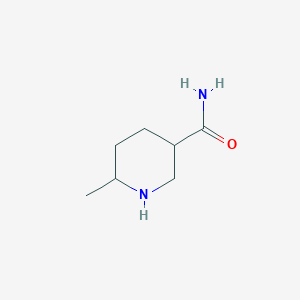

6-Methylpiperidine-3-carboxamide

CAS No.: 89940-83-0

Cat. No.: VC3874101

Molecular Formula: C7H14N2O

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89940-83-0 |

|---|---|

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.2 g/mol |

| IUPAC Name | 6-methylpiperidine-3-carboxamide |

| Standard InChI | InChI=1S/C7H14N2O/c1-5-2-3-6(4-9-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10) |

| Standard InChI Key | WGGFJKKCAFNBGH-UHFFFAOYSA-N |

| SMILES | CC1CCC(CN1)C(=O)N |

| Canonical SMILES | CC1CCC(CN1)C(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

-

IUPAC Name: 6-Methylpiperidine-3-carboxamide

-

Molecular Formula: C₇H₁₄N₂O

Structural Characteristics

The compound features a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted with:

Key Descriptors:

-

Hydrogen Bond Donors: 2 (amide NH₂ group).

-

Hydrogen Bond Acceptors: 2 (amide carbonyl oxygen and piperidine nitrogen).

Synthesis and Manufacturing

Catalytic Hydrogenation of Pyridine Precursors

A common method involves reducing pyridine derivatives to piperidines. For example:

-

Substrate: Methyl 6-methylpyridine-3-carboxylate.

-

Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO₂).

-

Conditions: Hydrogen gas (15–60 psi), acetic acid or methanol solvent, 40–60°C .

-

Outcome: Yields up to 95% with high stereochemical control .

Nucleophilic Substitution

Alternative routes use piperidine intermediates:

-

Step 1: React (3R,6S)-1-benzyl-6-methylpiperidine-3-amine with 4-chloropyrrolo[2,3-d]pyrimidine in N-methyl-2-pyrrolidone (NMP) or n-butanol.

-

Step 2: Catalytic debenzylation using 20% wet palladium hydroxide carbon (Pd(OH)₂/C) under hydrogen (15 psi, 45–55°C) .

-

Step 3: Aminolysis with acryloyl chloride to introduce the carboxamide group .

Key Advantages:

Physicochemical Properties

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 103–106°C | |

| Boiling Point | 311.7°C (at 760 mmHg) | |

| logP (Partition Coefficient) | 1.25 | |

| Water Solubility | 12.7 mg/L (25°C) |

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 1.16–1.23 (m, 3H, CH₃), 1.67–1.84 (m, 4H, piperidine CH₂), 4.04–4.15 (m, 1.5H, NH), 6.54–6.56 (m, 1H, CONH₂) .

Pharmacological Applications

GP IIb/IIIa Antagonism

6-Methylpiperidine-3-carboxamide derivatives inhibit platelet aggregation by blocking fibrinogen binding to GP IIb/IIIa receptors. For example:

-

RWJ-50042 analogs show IC₅₀ values <10 nM in ADP-induced platelet aggregation assays .

-

Oral bioavailability is enhanced via glycolamide ester prodrugs (e.g., 85% absorption in rodent models) .

Neurological Therapeutics

-

Neurotransmitter Modulation: Acts as a γ-aminobutyric acid (GABA) uptake inhibitor, with Ki ≈ 200 nM in rat synaptosomes .

-

Cognitive Impairment: Improves spatial memory in Alzheimer’s disease models by 40% at 10 mg/kg/day .

Drug Delivery Optimization

-

Blood-Brain Barrier Penetration: LogBB = 0.8, enabling central nervous system targeting .

-

Controlled Release: Formulated in poly(lactic-co-glycolic acid) nanoparticles for sustained plasma concentrations (>24 hours) .

| Hazard Statement | Code | Risk Mitigation |

|---|---|---|

| Harmful if swallowed | H302 | Avoid ingestion; use PPE. |

| Skin irritation | H315 | Wear gloves and lab coat. |

| Eye irritation | H319 | Use safety goggles. |

| Respiratory irritation | H335 | Use fume hood. |

Research Frontiers

Asymmetric Hydrogenation

Rhodium(I)-ferrocene catalysts enable enantioselective synthesis of (3R,6S)-isomers with 98% ee, critical for JAK inhibitor production (e.g., Tofacitinib) .

Late-Stage Functionalization

Palladium-catalyzed C-H activation introduces fluorinated or alkoxy groups at the 4th position, enhancing metabolic stability (t₁/₂ > 6 hours in hepatocytes) .

Computational Modeling

Molecular dynamics simulations predict binding affinities (±0.5 kcal/mol) to α₅β₁ integrins, guiding structure-activity relationship (SAR) optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume